Fmoc-Ile-Wang resin, extent of labeling: ~0.6 mmol/g loading
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Overview
Description
Fmoc-Ile-Wang resin, with an extent of labeling of approximately 0.6 mmol/g loading, is a specialized resin used in solid-phase peptide synthesis. This resin is pre-loaded with the amino acid isoleucine and is designed to facilitate the synthesis of peptides with a C-terminal isoleucine residue. The resin is based on a polystyrene matrix cross-linked with divinylbenzene, providing the necessary mechanical strength and stability during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-Ile-Wang resin involves the attachment of Fmoc-protected isoleucine to the Wang resin. The Wang resin is a polystyrene-based solid support that is cross-linked with divinylbenzene. The synthesis begins with the functionalization of the resin with a benzyloxybenzyl ester linkage. The Fmoc-protected isoleucine is then coupled to the resin using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole .
Industrial Production Methods
In industrial settings, the production of Fmoc-Ile-Wang resin follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure reproducibility and efficiency. The resin is typically produced in batches, and quality control measures are implemented to ensure consistent loading and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ile-Wang resin primarily undergoes reactions associated with peptide synthesis, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Attachment of amino acids to the resin-bound isoleucine using peptide coupling reagents.
Cleavage: Release of the synthesized peptide from the resin using trifluoroacetic acid
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole in dimethylformamide.
Cleavage: Trifluoroacetic acid with scavengers such as water, phenol, and thioanisole
Major Products
The major product formed from these reactions is the desired peptide with a C-terminal isoleucine residue. The peptide is typically obtained in high purity after cleavage and purification .
Scientific Research Applications
Fmoc-Ile-Wang resin is widely used in scientific research for the synthesis of peptides. Its applications include:
Chemistry: Synthesis of complex peptides for structural and functional studies.
Biology: Production of peptide-based probes and inhibitors for studying biological processes.
Medicine: Development of peptide-based therapeutics and vaccines.
Industry: Large-scale production of peptides for pharmaceutical and biotechnological applications
Mechanism of Action
The mechanism of action of Fmoc-Ile-Wang resin in peptide synthesis involves the sequential addition of amino acids to the resin-bound isoleucine. The Fmoc group protects the amino terminus of the isoleucine during coupling reactions. Deprotection with piperidine exposes the amino group, allowing for the attachment of the next amino acid. This cycle of deprotection and coupling continues until the desired peptide sequence is synthesized. The final peptide is then cleaved from the resin using trifluoroacetic acid .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-Wang resin: Pre-loaded with alanine.
Fmoc-Val-Wang resin: Pre-loaded with valine.
Fmoc-Leu-Wang resin: Pre-loaded with leucine.
Fmoc-Phe-Wang resin: Pre-loaded with phenylalanine
Uniqueness
Fmoc-Ile-Wang resin is unique due to its pre-loading with isoleucine, which is particularly useful for synthesizing peptides with a C-terminal isoleucine residue. This specificity makes it valuable for certain peptide synthesis applications where isoleucine is required at the C-terminus .
Properties
Molecular Formula |
C21H23NO3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3S)-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C21H23NO3/c1-3-14(2)20(12-23)22-21(24)25-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-12,14,19-20H,3,13H2,1-2H3,(H,22,24)/t14-,20+/m0/s1 |
InChI Key |
HTBWTUHYTKOIIW-VBKZILBWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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